molecular formula C6H10ClN3O2 B13582665 5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride

5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride

Cat. No.: B13582665
M. Wt: 191.61 g/mol
InChI Key: WVTFOPPHMNNLPT-PGMHMLKASA-N
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Description

5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring fused with an oxadiazole moiety, making it a versatile scaffold for the development of novel biologically active molecules.

Chemical Reactions Analysis

Types of Reactions

5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride is unique due to its specific combination of the pyrrolidine and oxadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials.

Properties

Molecular Formula

C6H10ClN3O2

Molecular Weight

191.61 g/mol

IUPAC Name

5-[(2R)-pyrrolidin-2-yl]-3H-1,3,4-oxadiazol-2-one;hydrochloride

InChI

InChI=1S/C6H9N3O2.ClH/c10-6-9-8-5(11-6)4-2-1-3-7-4;/h4,7H,1-3H2,(H,9,10);1H/t4-;/m1./s1

InChI Key

WVTFOPPHMNNLPT-PGMHMLKASA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=NNC(=O)O2.Cl

Canonical SMILES

C1CC(NC1)C2=NNC(=O)O2.Cl

Origin of Product

United States

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